molecular formula C15H15NO B1519131 4-Benzyloxy-2,3-dihydro-1H-indole CAS No. 885278-77-3

4-Benzyloxy-2,3-dihydro-1H-indole

Cat. No.: B1519131
CAS No.: 885278-77-3
M. Wt: 225.28 g/mol
InChI Key: QTWYAALXDJSCQC-UHFFFAOYSA-N
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Description

4-Benzyloxy-2,3-dihydro-1H-indole is an organic compound with the molecular formula C15H15NO. It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of a benzyl ether group attached to the indole ring

Mechanism of Action

Target of Action

4-Benzyloxy-2,3-dihydro-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored at 0-8 degrees celsius .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biological activity being considered. For example, certain indole derivatives have been shown to have inhibitory activity against influenza A and HIV-1 and HIV-2 strains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, the compound’s stability may be affected by storage conditions .

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

      Scientific Research Applications

      4-Benzyloxy-2,3-dihydro-1H-indole has found applications in several scientific fields:

        Comparison with Similar Compounds

        • 4-Methoxyindole

        • 4-Ethoxyindole

        • 4-Propoxyindole

        • 4-Butoxyindole

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        Properties

        IUPAC Name

        4-phenylmethoxy-2,3-dihydro-1H-indole
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI

        InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI Key

        QTWYAALXDJSCQC-UHFFFAOYSA-N
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Canonical SMILES

        C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Molecular Formula

        C15H15NO
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        DSSTOX Substance ID

        DTXSID50652937
        Record name 4-(Benzyloxy)-2,3-dihydro-1H-indole
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID50652937
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

        Molecular Weight

        225.28 g/mol
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        CAS No.

        885278-77-3
        Record name 4-(Benzyloxy)-2,3-dihydro-1H-indole
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID50652937
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
        Record name 4-Benzyloxy-2.3-dihydro-1H-indole hydrochloride
        Source European Chemicals Agency (ECHA)
        URL https://echa.europa.eu/information-on-chemicals
        Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
        Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

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